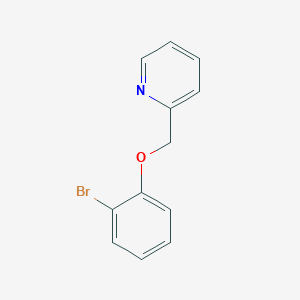

2-((2-Bromophenoxy)methyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-Bromophenoxy)methyl)pyridine is a compound that is structurally related to various brominated aromatic compounds and pyridine derivatives. These types of compounds are often used as intermediates in the synthesis of more complex molecules, including those with potential biological activities or materials with specific physical properties. The related compounds have been utilized in the synthesis of luminescent materials, pharmaceuticals, and polymers, as well as in the study of their interactions with metal ions .

Synthesis Analysis

The synthesis of related bromophenyl-pyridine compounds involves various catalytic and coupling reactions. For instance, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and used in luminescent applications and coupling reactions . Similarly, palladium-catalyzed cascade reactions have been employed to create hybrid structures combining indenone and imidazo[1,2-a]pyridine or chromenone and imidazo[1,2-a]pyridine . Regioselective bromination has been used to selectively functionalize thieno[2,3-b]pyridine, demonstrating the potential of brominated intermediates in drug discovery . These methods highlight the versatility of bromophenyl-pyridine compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of cyclometalated Pd(II) and Ir(III) complexes have been determined, revealing various intermolecular interactions . The crystal structure of a diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been described, showing the planarity of the thieno[2,3-b]pyridine moiety and the stabilization of the structure by hydrogen bonds .

Chemical Reactions Analysis

Bromophenyl-pyridine compounds participate in a range of chemical reactions. Cyclization reactions have been reported to produce phenoxazines and benzoxazino[3,2-b]pyridines . The reactivity of these compounds allows for further functionalization, such as demethylation and nitration, to yield a variety of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-pyridine derivatives are influenced by their molecular structure. For instance, the luminescent properties of cyclopalladated complexes have been studied, showing emission peaks under UV irradiation . The solubility, thermal, mechanical, and optical properties of polyimides containing pyridine and biphenyl units have been investigated, revealing the influence of structural isomerism on these properties . Additionally, the chelating properties of phosphino-methyl-pyridine derivatives toward f-element ions have been explored, demonstrating their potential in coordination chemistry .

Scientific Research Applications

Synthesis of Complex Organic Molecules "2-((2-Bromophenoxy)methyl)pyridine" serves as a precursor in the synthesis of complex organic molecules due to its reactive bromo and pyridine functional groups. For instance, it is involved in the synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, showcasing its utility in forming compounds with potential applications in materials science and organic electronics (Hou Hao-qing, 2010).

Antioxidant and Anticholinergic Activities The compound has been researched for its role in the synthesis of biologically active bromophenols, which demonstrate significant antioxidant and anticholinergic activities. These activities are critical for developing therapeutic agents, highlighting its importance in pharmaceutical research (Mohsen Rezai et al., 2018).

Organic Phosphine Catalysis In organic synthesis, derivatives similar to "this compound" are used in phosphine-catalyzed annulations. This demonstrates its potential in creating highly functionalized organic structures, which are valuable in developing pharmaceuticals and agrochemicals (Xue-Feng Zhu et al., 2003).

Corrosion Inhibition Research has shown that similar compounds are effective as corrosion inhibitors, demonstrating the material science application of "this compound" derivatives. This application is crucial for protecting metals in industrial processes and infrastructure (M. Hegazy et al., 2012).

Future Directions

properties

IUPAC Name |

2-[(2-bromophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVLSMPTXATIRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640723 |

Source

|

| Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016531-68-2 |

Source

|

| Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)

![DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1291185.png)